N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with an oxolane (tetrahydrofuran) ring at the 3-position. The benzenesulfonamide group is linked via a methylene bridge to the piperidine’s 4-position.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPIYCBIWRRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxolane ring. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its oxolane-piperidine hybrid system. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Functional Insights
- α1-Adrenoceptor Antagonists: Compounds 25 and 34 () demonstrate that piperidine-sulfonamide hybrids with aryloxyethyl substituents exhibit subtype-selective antagonism.
- Agrochemical Derivatives : highlights sulfonamide derivatives (e.g., N-(pyridin-2-yl)benzenesulfonamides) optimized for low bee toxicity. The target compound’s oxolane moiety could enhance hydrophilicity, reducing environmental persistence compared to chloropyridinyl derivatives .
- Kinase or Enzyme Targets : The pyrazolo-pyrimidine sulfonamide in suggests sulfonamides paired with heterocyclic cores are viable in kinase inhibition. The target compound’s oxolane-piperidine system may offer unique steric effects for binding pocket interactions .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is likely between 400–450 g/mol (estimated), smaller than Goxalapladib (718.8 g/mol) but comparable to α1-adrenoceptor antagonists (~550–600 g/mol). Lower molecular weight could improve bioavailability.
- Polarity : The oxolane ring introduces an oxygen atom, enhancing polarity compared to purely aromatic substituents (e.g., trifluoromethyl biphenyl in ). This may improve aqueous solubility relative to lipophilic analogs like fentanyl derivatives () .
Toxicity and Selectivity Considerations
- emphasizes the importance of substituent choice in reducing bee toxicity for agrochemical sulfonamides. The target compound’s oxolane group, being less electrophilic than chloropyridinyl or fluorophenyl groups, may mitigate off-target toxicity .
- Fentanyl analogs () demonstrate that piperidine modifications profoundly affect receptor binding. The target compound’s lack of opioid-like substituents (e.g., phenethyl groups) suggests divergent toxicity profiles .
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by data from recent studies.
Chemical Structure and Properties
The compound features a piperidine ring and a benzenesulfonamide moiety, which are known for their diverse biological activities. The oxolan group adds to its structural complexity, potentially influencing its interaction with biological targets.
Antibacterial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of benzenesulfonamide have shown effectiveness against several bacterial strains. In a recent study, synthesized sulfonamides displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM compared to standard drugs .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains | 2.17 |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. Research indicates that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative disorders like Alzheimer's disease. The synthesized compounds showed strong AChE inhibition with IC50 values significantly lower than conventional inhibitors .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 7o | 1.13 |
| Urease | 7p | 6.28 |
Study on Antimicrobial Activity
A recent study synthesized a series of sulfonamide derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds exhibited promising antibacterial properties, particularly against gram-positive bacteria.
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibitory properties of piperidine-based sulfonamides. The findings revealed that several derivatives effectively inhibited urease activity, suggesting potential applications in treating conditions related to urease-producing bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
